Product packaging for (5-Aminopyridin-2-YL)methanol(Cat. No.:CAS No. 873651-92-4)

(5-Aminopyridin-2-YL)methanol

Cat. No.: B1592449
CAS No.: 873651-92-4
M. Wt: 124.14 g/mol
InChI Key: FLSFZTQIYGDVFB-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Derived Compound Research

Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, with a long history of application in pharmaceuticals, agrochemicals, and materials science. ijcrt.orgrsc.org These nitrogen-containing aromatic compounds are integral to numerous natural products, including vitamins and alkaloids. nih.gov The introduction of functional groups to the pyridine ring, such as amino and hydroxymethyl groups, dramatically expands their chemical utility and biological activity. Aminopyridines, in particular, are a class of compounds known for their diverse pharmacological effects, primarily through their interaction with enzymes and receptors. rsc.org The specific arrangement of an amino group at the 5-position and a hydroxymethyl group at the 2-position in (5-Aminopyridin-2-YL)methanol creates a versatile scaffold for further chemical modification.

Significance of this compound in Contemporary Chemical Science

The significance of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. cymitquimica.comcymitquimica.com Its dual functionality allows for a wide range of chemical transformations. The amino group provides a site for reactions like acylation and the formation of Schiff bases, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid. This adaptability makes it a valuable precursor for creating libraries of compounds for drug discovery and for developing new materials with tailored properties. calpaclab.com For instance, it serves as a key intermediate in the synthesis of novel therapeutic agents, including those with potential applications in oncology and as kinase inhibitors. mdpi.com

Overview of Current Research Trajectories and Open Questions

Current research on this compound is focused on several key areas. A primary trajectory involves its use in the synthesis of novel bioactive compounds. Researchers are exploring its incorporation into larger molecules to modulate their biological activity and pharmacokinetic properties. rsc.org This includes the development of new anticancer agents and inhibitors of specific enzymes. researchgate.net

Another significant area of investigation is the development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives. nih.gov This includes the use of novel catalytic systems and green chemistry principles. rsc.org

Open questions in the field include a deeper understanding of the structure-activity relationships of its derivatives. rsc.org Further research is needed to elucidate how modifications to the this compound scaffold influence its interaction with biological targets. Additionally, the full potential of this compound in materials science, such as in the development of new polymers or functional materials, remains an area ripe for exploration.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 873651-92-4 a2bchem.com
Molecular Formula C6H8N2O a2bchem.com
Molecular Weight 124.14 g/mol a2bchem.com
Appearance Solid fluorochem.co.uk
Purity >98% calpaclab.coma2bchem.com
Hydrogen Bond Donor Count 2 a2bchem.com
Hydrogen Bond Acceptor Count 3 a2bchem.com
Rotatable Bond Count 1 a2bchem.com

Spectroscopic Data of this compound

Spectroscopic TechniqueKey FeaturesSource
¹H NMR Characteristic signals for aromatic protons, a distinct multiplet for methylene (B1212753) protons, and a broad signal for amino group protons.
Infrared (IR) Spectroscopy Absorption bands corresponding to N-H, O-H, and C-N stretching vibrations.
Raman Spectroscopy Provides complementary information to IR, particularly for aromatic ring vibrations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1592449 (5-Aminopyridin-2-YL)methanol CAS No. 873651-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-aminopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSFZTQIYGDVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608944
Record name (5-Aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873651-92-4
Record name (5-Aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies and Chemical Transformations

Strategic Synthetic Routes toward (5-Aminopyridin-2-YL)methanol

Precursor-Based Synthesis and Derivatization Strategies

A common and effective method for synthesizing this compound begins with a suitable precursor, which is then chemically modified to introduce the desired functional groups. One such strategy starts with 5-nitropyridin-2-yl methanol (B129727). This precursor undergoes catalytic hydrogenation to reduce the nitro group to an amino group, yielding the target compound. This transformation is typically carried out using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

Derivatization strategies are also employed to synthesize analogues of this compound with modified properties. For instance, the introduction of a methoxy (B1213986) group can improve solubility in organic solvents, which is beneficial for its use in catalytic systems. Halogenated derivatives can also be synthesized, offering different reactivity for further chemical modifications. The amino and hydroxymethyl groups on the pyridine (B92270) ring make it a versatile scaffold for creating a wide range of derivatives through reactions such as oxidation, reduction, and substitution. For example, the hydroxymethyl group can be oxidized to form 5-aminopyridine-2-carboxylic acid.

PrecursorReagents and ConditionsProductReference
5-Nitropyridin-2-yl methanolPd/C or Raney Ni, H₂ (1–3 atm), Ethanol (B145695), 50–80°CThis compound
2-Bromo-4-methylpyridineVarious(5-Amino-4-methylpyridin-2-yl)methanol
2-Chloro-5-methyl-4-nitropyridine-N-oxideH₂, Platinum catalyst; then KOH, Methanol4-Amino-5-methyl-2(1H)-pyridone google.com

Targeted Reduction Approaches of Functionalized Pyridine Intermediates

Targeted reduction of functionalized pyridine intermediates is another key strategy for the synthesis of this compound and its derivatives. This approach often involves the selective reduction of a specific functional group on the pyridine ring while leaving others intact.

A notable example is the synthesis starting from methyl 2-aminopyridine-4-carboxylate. In this route, the ester group is reduced to a hydroxymethyl group using a reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This method provides a direct pathway to the desired alcohol functionality.

Another approach involves the reductive amination of an aldehyde intermediate. This process includes the formation of an aldehyde at the 2-position of the pyridine ring, followed by reaction with an amine source in the presence of a reducing agent to form the aminomethyl group.

IntermediateReducing Agent/ConditionsProductReference
Methyl 2-aminopyridine-4-carboxylateLithium aluminum hydride, Tetrahydrofuran(2-Amino-pyridin-4-yl)-methanol chemicalbook.com
5-Nitropyridin-2-yl methanolCatalytic hydrogenation (e.g., Pd/C, H₂)This compound
Aldehyde intermediate at 2-pyridyl positionAmine source, Reducing agent(Aminomethyl)pyridine derivative

Innovative Synthetic Techniques and Catalysis

Recent advancements in synthetic chemistry have introduced innovative techniques and catalytic systems for the synthesis of this compound and its analogues, focusing on efficiency, selectivity, and sustainability.

Catalytic Systems for this compound Synthesis and Analogues

Transition metal catalysis plays a significant role in the synthesis of pyridine derivatives. rsc.org Palladium-catalyzed cross-coupling reactions, for example, are widely used to form carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com These methods can be applied to functionalize the pyridine ring at specific positions, providing a route to complex aminopyridine structures. For instance, N-aryl-2-aminopyridines can undergo annulation reactions with alkynes in the presence of a palladium catalyst to form N-(2-pyridyl)indole frameworks. rsc.org While not a direct synthesis of the title compound, these methods highlight the power of transition metals in constructing complex pyridine-containing molecules.

Copper-catalyzed reactions have also been employed in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from 2-aminopyridines and ketones. rsc.org These reactions often proceed via C-H functionalization and demonstrate the utility of copper in forming new heterocyclic rings attached to the aminopyridine core. rsc.org

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules and heterocyclic compounds. rsc.org 2-Aminopyridine (B139424) itself can act as an organocatalyst in multicomponent reactions to produce polyfunctionalized 4H-pyrans. tandfonline.com This highlights the potential for using aminopyridine derivatives as catalysts in other transformations.

Biocatalysis offers a green and highly selective approach to chemical synthesis. rsc.org Enzymes such as transaminases, galactose oxidase, and imine reductases are being used to synthesize chiral amines and their derivatives. rsc.orgnovartis.com For example, a multi-enzymatic cascade using galactose oxidase and imine reductase has been designed for the synthesis of aminopiperidines from amino alcohols. rsc.org While not directly applied to this compound, these biocatalytic strategies could potentially be adapted for its enantioselective synthesis or the synthesis of its chiral analogues. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) has also been reported for the synthesis of imidazo[1,2-a]pyridines. acs.org

Green Chemistry Principles in Synthetic Route Design

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for fine chemicals. whiterose.ac.uk This has led to a focus on developing more environmentally friendly processes for producing this compound.

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. whiterose.ac.uk Traditional organic solvents are often volatile, flammable, and toxic, posing risks to both human health and the environment. whiterose.ac.uk Research has therefore focused on identifying greener alternatives for the synthesis of pyridine derivatives.

The use of multicomponent reactions (MCRs) is one strategy that aligns with green chemistry principles, as they can be performed under mild, solvent-free conditions. nih.gov For instance, the synthesis of some pyridine derivatives has been achieved with good to excellent yields in the absence of a solvent. nih.govfrontiersin.org In cases where a solvent is necessary, the focus has shifted towards greener options such as water, ethanol, or deep eutectic solvents (DESs). nih.govmdpi.com DESs, in particular, are gaining attention due to their low volatility, high thermal stability, and tunable polarity. mdpi.com

Solvent SystemAdvantagesRelevant Syntheses
Solvent-Free (Neat) Reduced waste, lower cost, simplified workup. nih.govSynthesis of various pyridine and pyrimidine (B1678525) derivatives. nih.govtandfonline.com
Water Non-toxic, non-flammable, readily available. nih.govSynthesis of dihydropyrano[2,3-c]pyrazoles.
Ethanol Biodegradable, low toxicity. nih.govSynthesis of pyrimido[4,5-d]-pyrimidines. nih.gov
Deep Eutectic Solvents (DESs) Low volatility, high thermal stability, tunable polarity, can act as catalysts. mdpi.comUsed in the synthesis of various amines. mdpi.com

Table 1: Comparison of Green Solvent Systems in the Synthesis of Heterocyclic Compounds.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Multicomponent reactions (MCRs) are often highlighted for their high atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing the formation of byproducts. researchgate.net The synthesis of various heterocyclic compounds, including pyridine derivatives, has been achieved with high efficiency and atom economy using MCRs. frontiersin.orgresearchgate.net

Reaction efficiency is another critical metric, encompassing not only the yield but also the reaction time, energy consumption, and ease of purification. nih.gov Strategies such as microwave-assisted synthesis and the use of efficient catalysts can significantly improve reaction efficiency. nih.govfrontiersin.org For example, the synthesis of certain biologically active pyranopyrazole derivatives was achieved in 10-20 minutes with good to excellent yields using microwave irradiation. nih.govfrontiersin.org

Synthetic ApproachKey Advantages
Multicomponent Reactions (MCRs) High atom economy, synthetic efficiency, and often milder reaction conditions. researchgate.net
Microwave-Assisted Synthesis Reduced reaction times and often improved yields. nih.govfrontiersin.org
Catalysis Increased reaction rates and selectivity, enabling milder conditions. tandfonline.com

Table 2: Efficient Synthetic Approaches for Heterocyclic Compounds.

Advanced Reaction Engineering and Flow Chemistry Applications

Advanced reaction engineering focuses on the design and optimization of chemical reactors to improve process efficiency, safety, and scalability. numberanalytics.commpg.de In this context, flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals and fine chemicals. acs.orgnih.gov

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. acs.org This approach offers several advantages, including precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and selectivity. vapourtec.com The enhanced safety profile of flow reactors, due to the small reaction volumes, is particularly beneficial for highly exothermic or hazardous reactions. vapourtec.com

The application of flow chemistry to the synthesis of pyridine derivatives and other heterocyclic compounds has been demonstrated. acs.orggoflow.at For example, the continuous flow synthesis of imidazopyridines has been successfully developed, showcasing the potential for rapid and efficient production. acs.org Furthermore, flow chemistry setups can be integrated with in-line purification and analysis techniques, enabling a streamlined and automated synthesis process. acs.org

ParameterBatch ChemistryFlow Chemistry
Temperature Control Often non-uniform, leading to potential side reactions.Precise and uniform, leading to higher selectivity. vapourtec.com
Safety Higher risk with large volumes of hazardous materials. vapourtec.comInherently safer due to small reaction volumes. vapourtec.com
Scalability Often requires re-optimization of reaction conditions.Can be scaled up by running the reactor for longer periods. vapourtec.com
Reaction Time Can be lengthy.Often significantly reduced. nih.gov

Table 3: Comparison of Batch and Flow Chemistry.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of (5-Aminopyridin-2-YL)methanol Transformations

The transformations of this compound are governed by the interplay of its functional groups, which influence the electron density and accessibility of different sites within the molecule.

The primary alcohol of the hydroxymethyl group is a key site for oxidation reactions, typically converting it into an aldehyde or, upon further oxidation, a carboxylic acid. These transformations are crucial for synthesizing derivatives like 5-aminopicolinic acid, a valuable building block.

Mechanistic studies indicate that these oxidations can proceed through radical intermediates. The reaction pathway often involves an initial oxidation of the hydroxymethyl group to an aldehyde intermediate, which is then subsequently oxidized to the final carboxylic acid product. The choice of oxidizing agent and reaction conditions is critical to control the extent of oxidation and minimize the formation of byproducts.

Table 1: Oxidation of this compound

Reagents/Conditions Product Yield Key Observations Source
KMnO₄, H₂SO₄, 80°C, 4 h 5-Aminopicolinic acid 72% Strong oxidizing conditions lead to complete conversion.
CrO₃, Acetone, RT, 12 h 5-Amino-2-pyridinecarboxylic acid 65% Milder conditions allow for controlled oxidation.

The pyridine (B92270) ring is generally electron-deficient and susceptible to nucleophilic attack, although this reactivity is modulated by its substituents. The strong electron-donating amino group at the C5-position increases the electron density of the ring, making it less reactive towards nucleophiles compared to unsubstituted pyridine. However, activation of the pyridine ring can facilitate nucleophilic additions.

One strategy involves the use of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), to coordinate with the pyridine nitrogen. nih.gov This activation enhances the ring's electrophilicity, enabling nucleophilic addition, for instance by Grignard reagents. nih.gov The regioselectivity of such additions is influenced by both electronic and steric factors, with attack often favored at the C4 or C6 positions. In some transition metal-catalyzed reactions, hydride transfer from a metal center to the ortho-position of the pyridine ring can generate a 1,2-dihydropyridine intermediate. nih.gov

Electrophilic substitution on the this compound ring is strongly governed by the directing effects of the existing substituents. The amino group at C5 is a powerful activating, ortho-para directing group. This strongly favors electrophilic attack at the C4 and C6 positions. The hydroxymethyl group at C2 is a weaker activating group.

Consequently, the substitution pattern is primarily dictated by the C5-amino group. The aromatic amino group itself can also undergo electrophilic substitution reactions, such as acetylation. Furthermore, the amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., halides, cyanides) at the 5-position.

Directed C-H Activation and Functionalization Studies

Direct C-H activation is a powerful, atom-economical strategy for modifying heterocyclic compounds. rsc.org For pyridine derivatives, this approach faces the challenge that the Lewis basic ring nitrogen can coordinate strongly to metal catalysts, sometimes hindering the desired reactivity. ingentaconnect.comdmaiti.com However, this coordination can also be harnessed to direct functionalization to specific sites. rsc.orgrsc.org

Achieving regioselectivity in the C-H functionalization of the pyridine ring itself is a significant synthetic challenge. ingentaconnect.com Various transition-metal catalysts, including rhodium, iridium, palladium, and zirconium, have been employed to develop methodologies that target specific C-H bonds. rsc.orgbeilstein-journals.org

Key strategies to control regioselectivity include:

C2-Functionalization: The inherent proximity to the ring nitrogen often directs activation to the C2 or C6 positions. slideshare.net Zirconium complexes, for example, have been used for the C2-alkylation of pyridines. beilstein-journals.org

C3-Functionalization: Accessing the C3 position is more challenging. Specific palladium-catalyzed methods using specialized ligands like bipy-6-OH have shown success in promoting C3-arylation, overriding the natural tendency for C2/C4 activation. beilstein-journals.org

C4-Functionalization: Rhodium(I) catalysis has been effectively used for the linear alkylation of pyridines at the C4-position with substrates like acrylates. beilstein-journals.org

The functional groups present in this compound can serve as internal directing groups to guide metal catalysts to specific C-H bonds, leading to highly regioselective transformations. snnu.edu.cn

Pyridine Nitrogen: The nitrogen atom is the most common directing group in pyridine chemistry. nih.gov It typically forms a stable five- or six-membered metallacycle with the catalyst, facilitating C-H activation at the C6-position or on the C2-substituent (the methylene (B1212753) C-H bonds of the hydroxymethyl group). nih.govnih.gov

Amino Group: The C5-amino group, or more commonly its acylated form (amide), is a well-established directing group. rsc.org It can direct ortho-C-H functionalization, targeting the C4 and C6 positions of the pyridine ring.

Hydroxymethyl Group: The hydroxyl moiety can coordinate to a metal center, directing C-H activation to the adjacent C3-position through the formation of a stable metallacyclic intermediate.

Pyridine N-Oxide: A common strategy for functionalizing the pyridine ring involves first converting the ring nitrogen to an N-oxide. This N-oxide group can then act as an effective directing group for palladium-catalyzed C-H functionalization. acs.org

Table 2: Directing Group Strategies for Pyridine C-H Functionalization

Directing Group Position Targeted Metal Catalyst (Example) Reaction Type (Example) Source
Pyridine Nitrogen C6-H or C2-substituent C-H Rh(III), Pd(II) Arylation, Alkenylation nih.govnih.gov
Amide (at C5) C4-H, C6-H Pd(II), Rh(III) Arylation rsc.org
Pyridine N-Oxide C2-H Pd(II) Arylation acs.org

Exploration of Intramolecular Cyclization and Rearrangement Mechanisms

The unique arrangement of a nucleophilic amino group at the C-5 position and a versatile hydroxymethyl group at the C-2 position makes this compound a prime candidate for intramolecular reactions. These reactions typically involve the interaction between these two functional groups, often after a preliminary activation step, to construct fused heterocyclic systems. The inherent electronic properties of the pyridine ring also play a crucial role in mediating these transformations.

The primary mechanism for intramolecular cyclization involves the nucleophilic 5-amino group attacking an electrophilic center generated at the 2-position. The hydroxymethyl group itself is not sufficiently electrophilic to react directly with the amino group. Therefore, it must first be converted into a more reactive species. Common strategies include oxidation to an aldehyde or conversion into a species with a good leaving group.

A significant application of this intramolecular cyclization strategy is the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with notable biological activities. nih.govscirp.org While direct studies on this compound are not extensively documented in this specific context, the reactivity can be inferred from analogous structures, such as isomers like (2-aminopyridin-3-yl)methanol (B22979). For instance, the reaction of (2-aminopyridin-3-yl)methanol with aryl methanamines, catalyzed by Ni-doped TiO2 nanoparticles, yields 2-aryl-pyrido[2,3-d]pyrimidines. rsc.org This proceeds via an initial intermolecular condensation followed by an intramolecular cyclization and oxidative aromatization.

For this compound, a plausible pathway to a pyrido[3,2-d]pyrimidine (B1256433) system would involve a two-step sequence. First, the 2-hydroxymethyl group is oxidized to a formyl group (aldehyde), creating 5-aminopyridine-2-carbaldehyde. This intermediate can then undergo condensation with a suitable nitrogen-containing reagent, such as urea (B33335) or guanidine, followed by intramolecular cyclization where the 5-amino group attacks the newly formed imine or related functional group, leading to the fused ring system.

Another well-established intramolecular cyclization pathway for 2-aminopyridine (B139424) derivatives involves reaction with reagents that can bridge the amino group and the pyridine ring nitrogen. sioc-journal.cnrsc.org For example, reaction with α-haloketones leads to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org In the case of this compound, the pyridine nitrogen and the exocyclic amino group can both act as nucleophiles. Reaction with a bifunctional electrophile could lead to cyclization involving the 5-amino group. For instance, acylation of the 5-amino group with a molecule containing a second electrophilic site could set the stage for a subsequent ring-closing reaction onto another part of the molecule. Research on 3-aminopyridine-2(1H)-ones has shown that acylation with cyclic anhydrides of dicarboxylic acids leads to the formation of monoamides that subsequently undergo intramolecular cyclization to yield oxazolo[5,4-b]pyridine (B1602731) derivatives. buketov.edu.kz

Rearrangement reactions involving this compound or its derivatives are also conceivable, particularly under thermal or catalytic conditions. Cationic rearrangements can occur if a carbocation is generated, for example, by the protonation and loss of the hydroxymethyl group as water under strong acidic conditions. msu.edu However, such reactions are less specific and may lead to a mixture of products. More controlled rearrangements have been observed in related systems. For example, during the synthesis of certain heterocyclic ligands, intramolecular rearrangements via reactions like the Hugershoff reaction have been reported for derivatives of 2-aminopyridine. worktribe.com

The table below summarizes findings from related cyclization reactions, providing insight into the potential transformations of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure.

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the structure of (5-Aminopyridin-2-YL)methanol by identifying the various proton environments within the molecule. The aromatic protons on the pyridine (B92270) ring produce signals in the characteristic downfield region, with their specific chemical shifts influenced by the electronic effects of the amino and hydroxymethyl substituents. The hydroxymethyl group's methylene (B1212753) protons give rise to a distinct signal, while the amino group protons typically appear as a broad signal that can be affected by solvent and temperature. Analysis of the ¹H NMR spectrum confirms that the data is consistent with the expected molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic H Varies
Methylene H (-CH₂OH) Varies
Amino H (-NH₂) Broad signal
Hydroxyl H (-OH) Varies

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the comprehensive mapping of the carbon skeleton. The chemical shifts of the pyridine ring carbons are particularly informative, reflecting the influence of the nitrogen atom and the amino and hydroxymethyl groups. This technique is essential for confirming the substitution pattern on the pyridine ring. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C2 (bearing -CH₂OH) Varies
C3 Varies
C4 Varies
C5 (bearing -NH₂) Varies
C6 Varies
-CH₂OH Varies

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unraveling the complex network of connections between atoms in a molecule. uab.edu

Heteronuclear Single Quantum Coherence (HSQC) spectra reveal correlations between directly bonded protons and carbon atoms. This is invaluable for definitively assigning the signals of the pyridine ring and the hydroxymethyl group.

Total Correlation Spectroscopy (TOCSY) experiments establish correlations between all protons within a spin system. wisc.edu This helps to identify the complete proton network of the pyridine ring.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. magritek.com This is useful for confirming the connectivity within the pyridine ring and the relationship between the methylene and hydroxyl protons of the hydroxymethyl group.

These 2D NMR methods, in conjunction with 1D NMR data, provide a comprehensive and unambiguous structural assignment for this compound. uab.eduresearchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" based on the characteristic vibrations of the chemical bonds within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. These include stretching vibrations for the N-H bonds of the amino group, the O-H bond of the hydroxyl group, and C-N bonds. researchgate.net The analysis of these bands is crucial for both identification and assessment of the compound's purity.

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300-3500
Hydroxyl (-OH) O-H Stretch 3200-3600 (broad)
Aromatic Ring C=C and C=N Stretch 1400-1600
Methylene (-CH₂) C-H Stretch 2850-2960
C-O Stretch C-O Stretch 1000-1260

Note: Specific peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Electronic Spectroscopy for Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules like this compound. This method provides insights into the electronic transitions occurring within the molecule upon absorption of UV or visible light.

Studies on aminopyridine derivatives demonstrate that the solvent environment can influence the electronic absorption spectra. researchgate.net For instance, the UV-Vis spectra of aminopyridine Schiff bases have been examined in various solvents of differing polarities to understand the effect on electronic transitions. researchgate.net In the case of aminopyridine cobalt complexes, UV-Vis spectroscopy has been employed to investigate the reaction of photogenerated species. rsc.org

The electronic absorption spectra of aminopyridine derivatives, such as those of 2-amino-5-chloropyridine (B124133) and 2-amino-5-cyanopyridine, have been recorded in methanol (B129727) to observe their distinct absorption bands. researchgate.net Theoretical studies on related compounds, like aminopyridine Schiff bases, have assigned absorption bands to specific electronic transitions, such as π → π* and n → π*. mdpi.combohrium.com These transitions are typically associated with the aromatic pyridine ring and the non-bonding electrons of the amino and hydroxyl groups.

While specific UV-Vis absorption maxima for this compound are not detailed in the provided results, the general characteristics of aminopyridine compounds suggest that it would exhibit absorption bands corresponding to transitions within its delocalized π-electron system, influenced by the amino and hydroxymethyl substituents. The technique is also valuable for monitoring chemical reactions, such as the oxidation of related dihydro-1,2,4,5-tetrazine compounds. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Related Aminopyridine Compounds

CompoundSolventλmax (nm)Transition Assignment
(E)-2-{[(2-Aminopyridin-2-yl)imino]-methyl}-4,6-di-tert-butylphenolMethanol~280, ~395π → π* and n → π* + π → π*
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate---270Not specified
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate---270Not specified
Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate---270Not specified

Luminescence and fluorescence spectroscopy are powerful tools for studying the emissive properties of molecules. While unsubstituted pyridin-2-amine is known to have a high quantum yield, the introduction of substituents can significantly alter these properties. mdpi.com

For this compound, the presence of the amino and hydroxymethyl groups on the pyridine ring is expected to influence its fluorescent behavior. Research on related aminopyridine derivatives has shown that their fluorescence properties are of interest, with studies focusing on the synthesis and fluorescent characteristics of multisubstituted aminopyridines. mdpi.com For example, various aminopyridine compounds have been synthesized and their excitation and emission wavelengths, along with their quantum yields (Φ), have been determined. mdpi.com

Investigations into aminopyridine cobalt complexes have utilized luminescence quenching studies to understand the reaction mechanisms of hydrogen evolution. rsc.org Furthermore, the fluorescence of methanol itself has been studied, revealing that it can generate a fluorescence spectrum when excited by UV light, a property that is relevant when it is used as a solvent in spectroscopic studies. researchgate.net

Although specific luminescence data for this compound is not available in the search results, the data from related compounds provides a basis for understanding its potential fluorescent properties.

Table 2: Fluorescence Data for Related Aminopyridine Compounds

CompoundExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (Φ)
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.31
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate3904850.27
Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate3904850.32
Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.35

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not detailed in the provided search results, XRD studies of closely related compounds offer significant insights into the expected structural features.

For instance, the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (B1584459) reveals that the imidazo[1,2-a]pyridine (B132010) moiety is nearly planar. researchgate.net In this structure, molecules are linked by O—H⋯N hydrogen bonds, forming dimers which are further connected by C—H⋯O hydrogen bonds. researchgate.net This highlights the importance of hydrogen bonding in the crystal packing of such compounds.

Similarly, a study on 5-amino-2-methylpyridinium hydrogen fumarate (B1241708) utilized single-crystal XRD to reveal a hydrogen-bonded network where pyridinium-carboxylate and amine-carboxylate interactions are key. nih.gov In the crystal structure of 1,3-bis(acetoxymethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene, molecules are connected via N—H⋯O bonds, forming supramolecular strands. iucr.org

Powder XRD has also been used to confirm the purity and crystalline structure of related Schiff base compounds, demonstrating that no significant geometrical changes occur between the powder and single-crystal states. mdpi.com These examples strongly suggest that the crystalline structure of this compound would be significantly influenced by intermolecular hydrogen bonding involving the amino and hydroxyl functional groups.

Table 3: Crystallographic Data for a Related Pyridine Derivative

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
(5-methylimidazo[1,2-a]pyridin-2-yl)methanolNot specifiedNot specifiedPlanar imidazo[1,2-a]pyridine moiety, O—H⋯N and C—H⋯O hydrogen bonds researchgate.net
5-amino-2-methylpyridinium hydrogen fumarateNot specifiedNot specifiedPyridinium-carboxylate and amine-carboxylate hydrogen bonds nih.gov
(E)-2-{[(2-Aminopyridin-2-yl)imino]-methyl}-4,6-di-tert-butyl-phenolMonoclinicP21/cNo significant geometrical changes between powder and single crystal mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of molecular weight and elemental composition. While direct HRMS data for this compound is not explicitly provided, its application in the characterization of related aminopyridine derivatives is well-documented.

For example, HRMS has been used to confirm the structure of various synthesized aminopyridine compounds. mdpi.com In these studies, the calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is compared with the experimentally found value, providing strong evidence for the compound's identity. mdpi.com The molecular weight of this compound is 124.14 g/mol . calpaclab.coma2bchem.com

In the analysis of thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones, HRMS was employed to determine the accurate mass of the synthesized compounds, further confirming their structures. mdpi.com The fragmentation patterns observed in mass spectrometry can also provide valuable structural information. For instance, the analysis of oligosaccharides, another class of organic molecules, shows that different ionization and fragmentation techniques can yield specific cleavage patterns that help in structural elucidation. nih.gov While not directly related, this illustrates the general utility of fragmentation analysis in mass spectrometry.

Table 4: HRMS Data for Related Aminopyridine Compounds

CompoundIonCalculated m/zFound m/z
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate[M+H]⁺397.2127397.2112
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate[M+H]⁺385.2127385.2108
Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate[M+H]⁺369.1814369.1799
1-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea[M+H]⁺274.1009274.0099
1-(6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea[M+H]⁺342.0729342.0735

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This makes it an exceptionally powerful tool for assessing the purity of chemical compounds.

Commercial suppliers of this compound often state a purity of around 98%, which can be verified by techniques like LC-MS. calpaclab.com For related compounds, such as intermediates in the synthesis of more complex molecules, purity is often assessed by HPLC analysis, which is a component of LC-MS. thno.org For instance, the purity of a tested compound was determined to be ≥ 95% by HPLC with UV detection. thno.org

The use of high-purity solvents, such as LC-MS grade methanol, is crucial for obtaining reliable results in these analyses. covachem.comcarlroth.comthermofisher.kr In the characterization of thiourea derivatives of 3-aminopyridin-2(1H)-ones, HPLC-MS was used for sample analysis, employing a high-resolution mass spectrometer. mdpi.com This combination allows for the separation of the main compound from any impurities, followed by their identification and quantification based on their mass-to-charge ratios.

Table 5: Purity Data for this compound and Related Compounds

CompoundStated PurityAnalytical Method
This compound≥98%Not specified, but typically verified by methods including LC-MS
This compound95.0%Not specified
Intermediate for synthesis≥95%HPLC
(4-Aminopyridin-2-yl)methanol hydrochloride95+%Not specified

Advanced Elemental Analysis Techniques

Advanced elemental analysis is a cornerstone in the characterization of novel chemical compounds, providing fundamental data on the elemental composition of a sample. For this compound, with the molecular formula C₆H₈N₂O, these techniques are crucial for verifying its empirical formula and assessing its purity. calpaclab.comfluorochem.co.ukepa.gov The theoretical elemental composition, derived from its molecular formula, serves as a benchmark against which experimental results are compared.

Theoretical Elemental Composition of this compound

The expected weight percentages of carbon, hydrogen, nitrogen, and oxygen in an ultrapure sample of this compound are calculated from its molecular weight of 124.14 g/mol . calpaclab.com These theoretical values are the gold standard for sample verification.

Interactive Data Table: Theoretical Elemental Composition

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.01672.0658.06
HydrogenH1.00888.0646.50
NitrogenN14.01228.0222.57
OxygenO16.00116.0012.89
Total 124.14 100.00

Detailed Research Findings in Aminopyridine Derivatives

While specific experimental elemental analysis reports for this compound are not extensively published in publicly available literature, the analysis of related aminopyridine derivatives is a standard and well-documented practice. Research on various substituted aminopyridines consistently employs elemental analysis, typically CHN or CHNS analysis, to confirm the successful synthesis and purity of the target molecules. nih.govtsijournals.comdergipark.org.tr These analyses are typically performed using automated elemental analyzers, which undergo combustion of the sample followed by the quantitative detection of the resulting gases.

The comparison between the calculated (theoretical) and found (experimental) percentages for carbon, hydrogen, and nitrogen is a critical step in the structural elucidation process. A close agreement, generally within ±0.4% of the theoretical values, is considered strong evidence of the compound's identity and purity.

For instance, in the synthesis and characterization of new azetidinone derivatives from 2-aminopyridine (B139424), elemental analysis was a key method to confirm the structure of the intermediates and final products. tsijournals.com Similarly, studies on metal complexes of aminopyridine derivatives and the synthesis of novel triazole derivatives of bis(2-picolyl)amine ligands report detailed elemental analysis data, showcasing the technique's importance in coordination and medicinal chemistry. polimi.itasianpubs.org

Interactive Data Table: Illustrative Elemental Analysis of Aminopyridine Derivatives

The following table presents data from published research on compounds structurally related to this compound, demonstrating the application and precision of elemental analysis.

Compound NameMolecular FormulaElementCalculated (%)Found (%)Reference
5-Methyl-2-phenyl-4-(1-(pyridin-2-ylimino)ethyl)-2,4-dihydro-3H-pyrazol-3-oneC₁₇H₁₆N₄OC69.8569.28 nih.gov
H5.525.23 nih.gov
N19.1719.86 nih.gov
2-(Bis(pyridin-2-ylmethyl)amino)acetic acidC₁₄H₁₅N₃O₂C65.3565.31 polimi.it
H5.885.93 polimi.it
N16.3316.32 polimi.it
(2,5-di(pyridin-2-yl)pyrrolidin-3-yl)methanolC₁₅H₁₇N₃OC70.5670.53 polimi.it
H6.716.72 polimi.it
N16.4616.48 polimi.it
[Ni(C₁₄H₁₄N₈O₂)]₄(ClO₄)₈(H₂O)₈(CH₃OH)₀.₅C₅₆.₅H₁₀₀Cl₈N₃₂Ni₄O₄₈.₅C27.1927.10 asianpubs.org
H2.993.01 asianpubs.org
N17.9617.83 asianpubs.org

This body of research on related compounds underscores the routine and essential nature of elemental analysis in the structural verification of aminopyridine-based compounds. The technique provides the foundational quantitative data that, in conjunction with spectroscopic methods like NMR and mass spectrometry, enables the unambiguous confirmation of a molecule's structure.

Computational Chemistry and Theoretical Modeling Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties of (5-Aminopyridin-2-YL)methanol, from its reactivity to its spectroscopic signatures. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

From the energies of the frontier molecular orbitals (HOMO and LUMO), several key quantum chemical parameters can be derived to describe the global reactivity of a molecule. These descriptors are crucial for predicting how the molecule will interact with other chemical species.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies and is related to the negative of electronegativity.

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half the energy of the HOMO-LUMO gap. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a function of the chemical potential and hardness.

The following table presents illustrative quantum chemical parameters for this compound, estimated based on typical values for related aminopyridine structures.

ParameterFormulaRepresentative Value (eV)
EHOMO--6.25
ELUMO--1.15
Energy Gap (ΔE)ELUMO - EHOMO5.10
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.70
Chemical Hardness (η)(ELUMO - EHOMO) / 22.55
Electrophilicity Index (ω)μ² / (2η)2.68

Table 1: Representative Quantum Chemical Parameters. Note: These values are illustrative and based on calculations for structurally analogous compounds.

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO and LUMO of reacting species. researchgate.netresearchgate.net The distribution of these orbitals in this compound dictates its reactive sites for nucleophilic and electrophilic attack.

Highest Occupied Molecular Orbital (HOMO): As the orbital holding the most loosely bound electrons, the HOMO represents the ability to donate electrons. For this compound, the HOMO is expected to be primarily localized on the electron-rich regions of the molecule, particularly the aminopyridine ring, due to the electron-donating nature of the amino group. This region is therefore the most susceptible to electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO): As the lowest-energy empty orbital, the LUMO indicates the ability to accept electrons. The LUMO is anticipated to be distributed across the pyridine (B92270) ring, which can accommodate additional electron density. This area represents the likely site for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites for intermolecular interactions, particularly electrophilic and nucleophilic attack. The map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are attractive to electrophiles and are involved in hydrogen bond accepting. For this compound, these are expected around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack. This potential is typically found around the hydrogen atoms of the amino group and the hydroxyl group.

Green: Regions of neutral or near-zero potential, often associated with the carbon framework.

The MEP map visually confirms the reactive sites predicted by FMO analysis and highlights the molecule's capacity for forming hydrogen bonds, which influences its solubility and interactions with biological targets.

Theoretical vibrational analysis, performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure.

A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis. PED quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal vibrational mode. For this compound, key vibrational modes include:

O-H and N-H Stretching: High-frequency vibrations typically above 3300 cm⁻¹.

Aromatic C-H Stretching: Occurring around 3000-3100 cm⁻¹.

CH₂ Stretching: Asymmetric and symmetric stretches of the methylene (B1212753) group.

Pyridine Ring Vibrations: C=C and C=N stretching modes in the 1400-1600 cm⁻¹ region.

C-O Stretching and O-H Bending: Found in the fingerprint region (1000-1300 cm⁻¹).

The close agreement between calculated (after applying a scaling factor) and experimental frequencies validates the optimized molecular geometry.

Vibrational ModeRepresentative Wavenumber (cm⁻¹, Scaled)Potential Energy Distribution (PED) Contribution
N-H Asymmetric Stretch3510ν(N-H) (98%)
N-H Symmetric Stretch3405ν(N-H) (97%)
O-H Stretch3350ν(O-H) (100%)
C-H Aromatic Stretch3080ν(C-H) (95%)
C=N Ring Stretch1595ν(C=N) + ν(C=C) (65%)
NH₂ Scissoring1630δ(NH₂) (80%)
C-O Stretch1050ν(C-O) + δ(CCO) (75%)

Table 2: Representative Vibrational Assignments. Note: These values are illustrative and based on calculations for structurally analogous compounds.

To understand a molecule's optical properties, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate its electronic absorption spectrum (UV-Vis). This method computes the excitation energies required to promote an electron from an occupied orbital to an unoccupied one.

The analysis provides the maximum absorption wavelengths (λ_max), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π). For this compound, the primary electronic transitions are expected to be π → π transitions associated with the aromatic pyridine system. The results are often compared with experimental spectra recorded in different solvents to assess the influence of the environment on the electronic properties.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations focus on a static, optimized molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. By simulating the atomic motions according to the principles of classical mechanics, MD provides insights into the conformational flexibility of this compound.

An MD simulation, often performed using software like GROMACS with a suitable force field (e.g., AMBER), can reveal:

Conformational States: The molecule can adopt various conformations due to the rotation around single bonds, primarily the C-C bond connecting the hydroxymethyl group to the pyridine ring. MD simulations can explore the energy landscape of these rotational isomers (rotamers) and determine their relative populations.

Solvent Interactions: When simulated in a solvent like water, MD can show how solvent molecules arrange around the solute and form hydrogen bonds, providing a dynamic picture of solvation.

Stability in Complex Environments: If the molecule is studied in complex with a larger entity, such as a protein, MD simulations can assess the stability of the binding pose and the nature of the intermolecular interactions over time. Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the complex and the flexibility of its different parts.

This analysis is particularly important for understanding how the molecule's shape and flexibility contribute to its function, for instance, in binding to a biological receptor.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are crucial for understanding its potential interactions with biological targets, such as enzymes and receptors.

The functional groups of this compound, the amino (-NH2) and hydroxymethyl (-CH2OH) groups, are key to its binding capabilities. The amino group can act as a hydrogen bond donor, while the nitrogen in the pyridine ring and the oxygen of the hydroxymethyl group can act as hydrogen bond acceptors. These groups allow the molecule to form specific hydrogen bonds and other non-covalent interactions within the binding pocket of a protein.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on analogous aminopyridine derivatives provides significant insights. For instance, docking studies on aminothiazole and aminopyridine derivatives have shown that these compounds can bind to multiple protein targets implicated in cancer signaling pathways. In these studies, the amino group and the pyridine ring are often involved in crucial hydrogen bonding and π-π stacking interactions with amino acid residues in the active site of the target protein.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Protein Target

This table illustrates the types of interactions that could be expected if this compound were docked into the active site of a hypothetical kinase. The data is based on common interactions observed for similar inhibitor molecules.

Interacting ResidueInteraction TypeDistance (Å)
ASP 145Hydrogen Bond (with -OH)2.1
GLU 98Hydrogen Bond (with -NH2)2.5
LYS 45Hydrogen Bond (with Pyridine-N)2.8
PHE 144π-π Stacking (with Pyridine Ring)3.5
VAL 25van der Waals3.9

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in understanding the stability of molecular complexes and play a fundamental role in biological systems. NCI analysis, based on the electron density and its derivatives, helps to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes.

For this compound, NCI analysis would reveal the nature and strength of intramolecular and intermolecular interactions. Intramolecularly, there could be hydrogen bonding between the amino and hydroxymethyl groups, influencing the compound's conformation. Intermolecularly, NCI analysis can map the hydrogen bonding and stacking interactions that govern how the molecule binds to a protein target or how it packs in a crystal lattice.

Studies on related aminopyrimidine derivatives have utilized NCI analysis to demonstrate favorable anion-π interactions and the cooperative effects between hydrogen bonding and these interactions. a2bchem.com The analysis typically generates 3D plots where different types of interactions are color-coded, providing a clear picture of the bonding landscape.

Table 2: Expected Non-Covalent Interactions in this compound Dimers

This table provides a hypothetical summary of the types and strengths of non-covalent interactions that might be observed in a dimer of this compound, based on studies of similar molecules.

Interaction TypeInteracting GroupsEstimated Energy (kcal/mol)
Hydrogen Bond-OH --- N(pyridine)-5.2
Hydrogen Bond-NH2 --- O(hydroxyl)-3.8
π-π StackingPyridine Ring --- Pyridine Ring-2.5
van der WaalsVarious-1.5

Potential Energy Surface (PES) Scan Studies for Reaction Pathways

Potential Energy Surface (PES) scans are computational methods used to explore the energy of a molecule as a function of its geometry. By systematically changing specific bond lengths, bond angles, or dihedral angles, a PES scan can identify stable conformations (energy minima) and transition states (saddle points), providing insights into reaction mechanisms and conformational flexibility.

For this compound, a PES scan could be used to study the rotation around the C-C bond connecting the hydroxymethyl group to the pyridine ring. This would reveal the most stable rotational conformers and the energy barriers between them. Such information is vital for understanding how the molecule might adapt its shape upon binding to a target.

Table 3: Hypothetical Potential Energy Surface Scan Data for Rotation of the -CH2OH Group

This table presents hypothetical energy values for the rotation around the C-C bond between the pyridine ring and the hydroxymethyl group of this compound. The dihedral angle is the variable being scanned.

Dihedral Angle (degrees)Relative Energy (kcal/mol)Conformation
02.5Eclipsed (Transition State)
600.0Staggered (Global Minimum)
1202.8Eclipsed (Transition State)
1800.5Staggered (Local Minimum)

Coordination Chemistry and Metal Complexation Research

Ligand Design and Coordination Modes of (5-Aminopyridin-2-YL)methanol and its Derivatives

This compound and its aminopyridine relatives can adopt various coordination modes, including monodentate, bridging, and chelating fashions. preprints.org The primary coordination often occurs through the pyridine (B92270) ring nitrogen, which is typically the most basic site. researchgate.net The exocyclic amino group provides a second coordination site, allowing for the formation of stable five-membered chelate rings with a metal center. This bidentate N,N-coordination is a common feature in the chemistry of aminopyridinato ligands. researchgate.net

The hydroxymethyl group at the 2-position adds another layer of complexity and functionality. While direct coordination through the hydroxyl oxygen is possible, it more frequently influences the supramolecular structure of the complexes through hydrogen bonding. nih.gov The reactivity of the amino and hydroxymethyl groups allows for straightforward modification, enabling the design of more complex derivative ligands. For instance, condensation of the amino group with aldehydes or ketones can yield Schiff base ligands with enhanced denticity and tailored electronic and steric properties. rsc.orgsemanticscholar.org These modifications are crucial for fine-tuning the properties of the resulting metal complexes for specific applications, such as catalysis. vot.pl The steric and electronic properties of aminopyridine ligands can be systematically tuned by substitution on the pyridine ring, which in turn modifies the coordination environment and properties of the metal center. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound and related aminopyridine ligands is well-established, covering both transition metals and main group elements.

Transition metal complexes of aminopyridines are typically synthesized by reacting the ligand with a metal salt, such as a chloride or acetate (B1210297), in a suitable solvent like ethanol (B145695) or methanol (B129727). ekb.egjscimedcentral.com The reaction mixture is often refluxed to ensure completion. preprints.orgscirp.org The resulting solid complexes can then be isolated by filtration and purified by recrystallization. jscimedcentral.comscirp.org

This method has been successfully applied to prepare a wide range of complexes with metals such as copper(II), nickel(II), cobalt(II), manganese(II), cadmium(II), iron(II), and chromium(III). nih.govekb.egscirp.orgscirp.org The stoichiometry of the final complex can often be controlled by adjusting the molar ratio of the ligand to the metal salt during synthesis. ekb.eg For example, studies on 4-aminopyridine (B3432731) have yielded complexes with varying ligand-to-metal ratios. ekb.eg The coordination environment is diverse, with complexes exhibiting square planar, square pyramidal, tetrahedral, and octahedral geometries depending on the metal ion and the ligands involved. nih.govresearchgate.netekb.eg

The synthesis of main group metal complexes with aminopyridinate ligands has also been explored, particularly for Group 1 and 2 metals. mdpi.com A common synthetic route involves the deprotonation of the aminopyridine ligand's amino group using a strong base, such as n-butyllithium (LiBuⁿ), to form the corresponding lithium aminopyridinate. mdpi.com This lithium complex can then serve as a ligand transfer agent in salt metathesis reactions with other main group metal halides. mdpi.com

For example, extremely bulky aminopyridine pro-ligands have been deprotonated with LiBuⁿ in diethyl ether to yield lithium aminopyridinate complexes. mdpi.com Depending on the steric bulk of the ligand, these can be either dimeric or monomeric. mdpi.com Similarly, deprotonation of an aminopyridine with methylmagnesium iodide (MeMgI) has been shown to produce a monomeric magnesium iodide complex. mdpi.com These synthetic strategies open pathways to low-oxidation-state main-group compounds. mdpi.com

Advanced Structural Analysis of Coordination Compounds (e.g., Single Crystal X-ray Crystallography)

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for the definitive structural characterization of metal complexes of aminopyridines. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions that dictate the crystal packing. nih.govresearchgate.nettubitak.gov.trnih.gov

Studies on related aminopyridine complexes have revealed a variety of coordination geometries. For instance, a cobalt(II) complex with 4-aminopyridine, [CoCl₂(C₅H₆N₂)₂], was found to have a tetrahedral geometry. researchgate.net In contrast, cadmium(II) complexes can exhibit octahedral coordination, as seen in a 1D coordination polymer where the Cd(II) ion is coordinated by nitrogen atoms from two 4-aminopyridine ligands, nitrogen and sulfur atoms from bridging isothiocyanate groups, and a chlorine atom. nih.gov Copper(II) complexes have been observed in both square planar and square pyramidal geometries. nih.gov

The structural data obtained from SC-XRD are crucial for understanding the relationship between the structure of a complex and its physical properties.

Table 1: Selected Crystallographic Data for Aminopyridine Metal Complexes
CompoundMetal CenterCoordination GeometryKey Bond Lengths (Å)Reference
[Cu(4-aminopyridine)₃(NCS)₂]Cu(II)Square PyramidalCu-N(py): 2.006(6) - 2.028(5) Cu-N(NCS): 2.018(6), 2.175(7) nih.gov
[Cd(4-aminopyridine)₂(NCS)Cl]Cd(II)OctahedralCd-N(py): 2.307(7), 2.309(7) Cd-N(NCS): 2.360(7) Cd-S: 2.762(2) Cd-Cl: 2.6553(19) nih.gov
[CoCl₂(4-aminopyridine)₂]Co(II)TetrahedralN/A researchgate.net
Ni(5-aminomethyl-[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERg-7WYssFPyecHee1-nHdLvQp_z1rH2e4_Y8N4zkU4_zK3XdD3Bkfu1ykw0V5wDPEKRmAqaaGvzVB_sPI6QuM4vq_73wpoMhhXAopzOFNe0Fd0ta870SVriV-8FX2HUIcTcgVwjOHTKGSQEc%3D)]aneN₄)₂Ni(II)OctahedralNi-N: 2.03 - 2.11 scirp.org

Spectroscopic and Electronic Properties of Metal Complexes

Spectroscopic techniques are vital for characterizing aminopyridine metal complexes and probing their electronic structures.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the aminopyridine ligand to the metal ion. Coordination through the pyridine nitrogen typically causes a shift in the C=N stretching vibration frequencies. ekb.eg Similarly, if the amino group is involved in coordination, shifts in the N-H stretching and bending vibrations are observed. preprints.orgekb.eg The appearance of new bands in the far-IR region can be assigned to the formation of metal-nitrogen (M-N) and other metal-ligand bonds. scirp.org

Electronic (UV-Vis) Spectroscopy : The electronic spectra of transition metal complexes provide information about the d-d electronic transitions, which are characteristic of the metal ion's oxidation state and coordination geometry. For example, the UV-Vis spectrum of a hexacoordinated Ni(II) complex in an octahedral geometry displays characteristic absorption bands corresponding to its d-d transitions. scirp.org In a study of a Ni(II) complex with a derivative of this compound, bands were observed at 340 and 543 nm, typical for a high-spin octahedral Ni(II) species. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are used to elucidate the structure in solution and confirm the ligand's binding mode. preprints.orgnih.gov Shifts in the chemical signals of the pyridine ring and amino group protons upon complexation provide evidence of coordination. preprints.org

The electronic properties of these complexes are heavily influenced by the nature of the substituents on the aminopyridine ligand. Electron-donating or withdrawing groups can tune the electron density at the metal center, which in turn affects the spectroscopic and reactive properties of the complex. rsc.org

Electrochemical Behavior and Redox Properties of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of metal complexes, providing insights into electron transfer processes. sathyabama.ac.in The CV of a transition metal complex typically shows one or more redox waves corresponding to processes like M(II)/M(I) or M(III)/M(II) couples. nih.govresearchgate.net

The redox potentials of these complexes are highly sensitive to the electronic environment created by the ligands. Studies on ruthenium and cobalt aminopyridine complexes have shown that the redox potential can be systematically tuned by altering the substituents on the pyridine ring. nih.gov For instance, adding an electron-withdrawing group to the pyridine ring makes the complex more difficult to oxidize, resulting in a more positive oxidation potential. Conversely, an electron-donating group makes the complex easier to oxidize. nih.gov

Catalytic Applications and Mechanistic Insights in Catalysis

(5-Aminopyridin-2-YL)methanol and Derivatives as Ligands in Homogeneous Catalysis

In homogeneous catalysis, ligands play a pivotal role in modulating the activity, selectivity, and stability of metal catalysts. Derivatives of this compound, particularly those based on the aminopyridine framework, have been successfully employed as ligands in several important organic transformations. The ability to tune the ligand's properties by modifying the substituents on the pyridine (B92270) ring or the amino group allows for the fine-tuning of the catalyst's performance for specific reactions. nsf.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds in modern organic synthesis. nih.gov The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is among the most widely used of these methods due to its reliability and functional group tolerance. nih.govlibretexts.org

Derivatives of aminopyridine have proven to be effective ligands in these transformations. For instance, the Suzuki-Miyaura coupling has been used to synthesize various 2-arylpyrazolo[1,5-a]pyridine derivatives from the corresponding pyrazolo[1,5-a]pyridine-2-yl triflate. researchgate.net This highlights the utility of the pyridine scaffold in facilitating complex C-C bond formations. In a similar vein, Pd-catalyzed Suzuki-Miyaura reactions of polyhalogenated pyridines with arylboronic acids have been explored, demonstrating that arylation can be directed to specific positions (such as C2 and C6) on the pyridine ring. nih.gov

While the direct use of this compound as a ligand in published cross-coupling studies is not extensively documented, its structural motifs are present in more complex ligand systems. The aminopyridine framework is crucial for catalyst performance. For example, N-aryl-2-aminopyridines have been used as substrates in Palladium(II)-catalyzed annulation reactions with internal alkynes to produce N-(2-pyridyl)indole structures. rsc.org Furthermore, the general methodology of using arylboronic esters in Suzuki-Miyaura couplings to create biphenyl (B1667301) derivatives showcases the broad applicability of these reactions where aminopyridine-containing substrates could be employed. gre.ac.uk

Table 1: Examples of Suzuki-Miyaura Reactions with Pyridine-based Compounds

SubstrateCoupling PartnerCatalyst SystemProduct TypeYield RangeRef.
Pyrazolo[1,5-a]pyridine-2-yl triflateArylboronic acidsPalladium catalyst2-Arylpyrazolo[1,5-a]pyridines52-95% researchgate.net
PerchloropyridineArylboronic acidsPd catalyst2,6-Diarylpyridines- nih.gov
1-Bromo-2-nitrobenzeneBoc-piperazine-substituted phenylboronic acid pinacol (B44631) esterPalladium catalystSubstituted nitrobiphenyls- gre.ac.uk
N-Aryl-2-aminopyridines (as substrate)Internal alkynesPd(MeCN)₂Cl₂ / CuCl₂N-(2-pyridyl)indoles- rsc.org

Transfer hydrogenation, a process that transfers hydrogen from a donor molecule to a substrate, is a vital method for the reduction of ketones, aldehydes, and imines. Catalysts for this reaction often feature transition metals like ruthenium, iridium, or manganese complexed with carefully designed ligands. researchgate.netrsc.org Aminopyridine derivatives have emerged as effective ligands in this field.

Ruthenium(II) complexes incorporating aminomethylpyridine (ampy) ligands have shown high catalytic activity for the transfer hydrogenation of ketones. nsf.gov Studies have demonstrated that creating a more electron-rich metal center, which can be achieved by modifying the substituents on the aminopyridine ligand, typically leads to higher reaction rates. nsf.gov Both manganese and ruthenium-based catalysts generated in situ with aminopyridine-type ligands are effective for the asymmetric transfer hydrogenation of ketones, using isopropyl alcohol as the hydrogen source. researchgate.net These systems can tolerate a wide array of functional groups, including halides, ethers, and nitro groups, showcasing their versatility. researchgate.net

More recently, an air-stable iridium(III) complex featuring a ligand with pyridylidene and indole (B1671886) moieties has been shown to efficiently catalyze the transfer hydrogenation of aldehydes to alcohols at room temperature, using methanol (B129727) as the hydrogen donor. rsc.org This catalyst demonstrated high selectivity and turnover frequencies across numerous substrates. rsc.org

Table 2: Performance of Aminopyridine-based Catalysts in Transfer Hydrogenation

Catalyst SystemSubstrateH-DonorKey FeaturesRef.
[MnBr(CO)₅] + C₂-symmetric bisoxalamide ligandsKetones2-PropanolHigh enantioselectivity researchgate.net
cis-RuCl₂(dppb)(ampy)Ketones-High catalytic activity; electron-rich centers enhance rates nsf.gov
(L)Ir(III)Cp* (L = pyridylidene-indole ligand)AldehydesMethanolHigh selectivity and turnover frequencies at room temperature rsc.org

The N-methylation of amines is a fundamental transformation in organic chemistry, often utilizing methanol as a sustainable C1 source. Iridium complexes bearing pyridine-containing ligands have proven to be highly efficient catalysts for this reaction through a "borrowing hydrogen" mechanism. csic.es

Iridium complexes with a 2-hydroxy-6-((6-hydroxypridin-2-yl)methyl)pyridine ligand have demonstrated high catalytic efficiency for the methylation of both amines and ketones with methanol. acs.org These catalysts operate effectively in the presence of a weak base like potassium carbonate. acs.org Similarly, a water-soluble dinuclear iridium catalyst has been developed for the N-methylation of amines with methanol in aqueous solution, offering an environmentally benign route for C-N bond construction. acs.org

Further research into iridium(I) complexes with N,O-functionalized N-heterocyclic carbene (NHC) ligands derived from lutidine (a dimethylpyridine) has shown excellent performance. csic.es These catalysts can selectively convert aromatic primary amines into the corresponding N-methylamino derivatives at low catalyst loadings. csic.es For aliphatic primary amines, the same catalytic system can achieve selective N,N-dimethylation. csic.es Mechanistic studies indicate that the reaction proceeds via an iridium(I) methoxo complex as the active species. csic.es

Table 3: Iridium-Catalyzed N-Methylation of Amines with Methanol

Catalyst LigandSubstrateBaseKey OutcomeRef.
2-Hydroxy-6-((6-hydroxypridin-2-yl)methyl)pyridineAniline (B41778)K₂CO₃Efficient methylation of amines and ketones acs.org
Tetrakis(hydroxymethyl)bipyrimidine (thbpym)Various amines-Reaction proceeds in aqueous solution acs.org
N,O-functionalized NHC (from lutidine)Aromatic primary aminesCs₂CO₃Selective mono-N-methylation csic.es
N,O-functionalized NHC (from lutidine)Aliphatic primary aminesCs₂CO₃Selective N,N-dimethylation csic.es

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization (CRP) method used to synthesize polymers with well-defined architectures, molecular weights, and low polydispersity. tcichemicals.com The catalyst in ATRP is typically a transition metal complex, most commonly copper, coordinated to a ligand. The ligand's structure is critical for tuning the catalyst's activity and controlling the polymerization process.

Copper complexes with pyridylmethylamine ligands are among the most active and widely used catalysts for ATRP. researchgate.net For example, tripodal heptadentate amine ligands such as tris[N-(2-pyridylmethyl)-2-aminoethyl]amine (a derivative of aminopyridine) serve as highly active ligands. These ligands form claw-shaped complexes with the copper center, creating an effective catalytic species for the polymerization of monomers like styrene (B11656) and methyl acrylate. researchgate.net The ability to control the polymerization allows for the synthesis of specialized structures like star-shaped or grafted polymers, which have applications in materials science and medicine. tcichemicals.com

Development of Heterogeneous Catalysis Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the product mixture can be challenging. This has driven the development of heterogeneous catalysts, where the active species is immobilized on a solid support. Aminopyridine derivatives have also found application in this area.

A sustainable, heterogeneous catalytic process has been developed for the synthesis of N-(pyridin-2-yl)imidates from 2-aminopyridines and nitrostyrenes. mdpi.com This process uses alumina (B75360) (Al₂O₃) as a heterogeneous Lewis acid catalyst to facilitate the initial formation of an α-iminonitrile intermediate, which is then converted to the final product. mdpi.com

Furthermore, strategies exist to heterogenize highly active homogeneous catalysts. Pincer-type ligands, which often feature a central pyridine ring, can be immobilized on solid supports. mdpi.com For example, 2,6-bis(imino)pyridyl ligands have been successfully supported on mesoporous silica (B1680970) (MCM-41), combining the well-defined active site of a molecular catalyst with the practical benefits of a solid support. mdpi.com Such approaches are crucial for creating more durable and recyclable catalytic systems for various industrial applications, including CO₂ hydrogenation to methanol, where amine additives and bifunctional catalysts play a key role. rsc.org

Reaction Kinetics and Catalytic Rate Studies

Understanding the kinetics and mechanism of a catalytic reaction is essential for optimizing its performance. Studies on reactions involving aminopyridine-based catalysts have provided valuable insights into reaction rates and rate-determining steps.

In the iridium-catalyzed N-methylation of amines, kinetic investigations support a borrowing hydrogen mechanism. csic.es For one system studied, analysis revealed that a cyclometalated iridium complex was the catalyst resting state, while the iridium(I) methoxo species was the catalytically active intermediate. csic.es

For the transfer hydrogenation of ketones catalyzed by Ru(II) complexes with aminopyridine ligands, it has been observed that the electronic properties of the ligand directly impact the reaction rate. A more electron-rich metal center generally results in a higher turnover frequency (TOF). nsf.gov

In the context of methanol synthesis, which can involve amine-functionalized catalysts or supports, detailed kinetic models have been developed. For the industrial Cu/ZnO/Al₂O₃ catalyst, microkinetic models based on DFT calculations have been used to simulate the conversion of syngas to methanol. rsc.org These models, validated against experimental data under various conditions, can identify rate-controlling steps. For instance, one study found that the hydrogenation of formic acid is the major rate-controlling step in the methanol synthesis pathway. rsc.org Similar kinetic analyses of different modified copper-based catalysts show that activity correlates with the catalyst's specific surface area and the active surface of metallic copper. bibliotekanauki.pl

Investigation of Catalyst Stability and Recyclability

The stability and recyclability of a catalyst are critical factors for its practical and industrial application, impacting process economics and environmental sustainability. Research into catalysts bearing aminopyridine-type ligands has addressed these aspects through various strategies, including immobilization on solid supports and the design of robust molecular complexes.

A significant approach to enhancing catalyst stability and enabling recyclability is the heterogenization of homogeneous catalysts. For instance, iridium and ruthenium catalysts featuring a pyridinyltriazine skeleton, a complex ligand system derived from aminopyridine precursors, have been successfully supported on mesoporous silica (SBA-15). researchgate.net These supported catalysts, SBA-15@TZP-Ir and SBA-15@TZP-Ru, demonstrated high catalytic activity in the synthesis of perimidines and aminopyrimidines and could be easily recovered and reused for up to five cycles without a significant loss of activity. researchgate.net The thermal stability of such catalysts is also noteworthy, with some maintaining their integrity at temperatures up to 800 °C, as demonstrated by thermogravimetric analysis (TGA) of a manganese-doped cerium oxide nanocomposite catalyst. researchgate.net

In the realm of homogeneous catalysis, the intrinsic stability of the metal-ligand complex is paramount. Ruthenium complexes incorporating substituted pyridine-quinoline ligands have been shown to be air-stable in the solid state and thermally stable up to 200 °C. mdpi.com The robustness of these complexes is crucial for their application in processes like transfer hydrogenation. mdpi.com Another innovative approach involves the self-assembly of monodentate ligands to form bidentate systems through hydrogen bonding. A system based on an aminopyridine-isoquinolone framework was found to be remarkably stable in protic solvents like methanol, which is often challenging for self-assembled catalysts. uni-freiburg.de This stability allows for high regioselectivities in reactions such as hydroformylation, even under these demanding conditions. uni-freiburg.de

The recyclability of catalysts is often demonstrated through consecutive reaction cycles. For example, a palladium(II) catalyst supported on a Schiff-base-modified pectin (B1162225) was reused for ten consecutive Suzuki-Miyaura cross-coupling reactions. mdpi.com Although the catalyst activity decreased from 100% in the first run to 61% in the tenth run, this demonstrates the potential for catalyst reuse. mdpi.com Similarly, a chitosan-supported palladium(II) catalyst was recycled six times, with the yield of the Suzuki-Miyaura coupling product decreasing from 97% to 73% in the seventh run. mdpi.com The use of magnetic nanoparticles as a support for catalysts, such as in the case of Fe3O4-supported Schiff-base copper(II) complexes, offers a straightforward method for catalyst recovery using an external magnet, further simplifying the recycling process. rsc.org

Table 1: Recyclability of Catalysts Based on Pyridine Derivatives

Catalyst System Reaction Type Number of Cycles Initial Yield/Conversion (%) Final Yield/Conversion (%) Reference
SBA-15@TZP-Ir/Ru Perimidine/Aminopyrimidine Synthesis 5 High Good activity retained researchgate.net
Pectin-Schiff-base-Pd(II) Suzuki-Miyaura Coupling 10 100 61 mdpi.com
Chitosan-NNSB-Pd(II) Suzuki-Miyaura Coupling 7 97 73 mdpi.com
POP-P-Ir Hydrogen-Borrowing Reaction 5 High Good activity retained researchgate.net

Elucidation of Detailed Catalytic Cycle Mechanisms

Understanding the detailed mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For transition metal catalysts bearing aminopyridine-type ligands, the mechanism often involves the coordination of the pyridine nitrogen to the metal center, which can direct subsequent bond activation steps.

In palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis, N-aryl-2-aminopyridines serve as effective directing groups. rsc.org The catalytic cycle for a Pd(II)-catalyzed annulation reaction, for instance, typically begins with the chelation-assisted C-H activation of the N-aryl group, forming a palladacycle intermediate. rsc.orgrsc.org This is followed by migratory insertion of a coupling partner, such as an alkyne or a carbon monoxide molecule, into the palladium-carbon bond. rsc.org The final step is often a reductive elimination, which forms the desired product and regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. mdpi.comrsc.org The general mechanism for the Suzuki reaction involves an oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. mdpi.com

Mechanistic studies on ruthenium and iron complexes with aminopyridine ligands have provided further insights. For example, in transfer hydrogenation reactions catalyzed by ruthenium complexes, the aminopyridine ligand can influence the electronic properties of the metal center, which in turn affects the catalytic activity. nsf.gov The mechanism is believed to involve the formation of a metal-hydride species as the active hydrogenation agent. Similarly, mechanistic investigations of water oxidation catalyzed by cobalt aminopyridine complexes point to the formation of a Co(I) intermediate that gets protonated to form a [Co-H] species as the active catalyst for substrate reduction. tesisenred.net

In the context of epoxidation reactions catalyzed by manganese complexes with pyridine-appended ligands, a proposed mechanism involves the formation of a high-valent metal-oxo species (MnV=O) as the key oxidant. mdpi.com However, direct evidence for this intermediate can be elusive, and in some cases, mixed-valence binuclear MnIII/MnIV species have been identified, suggesting alternative or concurrent mechanistic pathways. mdpi.com

The role of the ligand structure is crucial in defining the catalytic pathway. For instance, the donor-flexible nature of pyridylidene amide (PYA) ligands, which are derived from aminopyridines, has been exploited in various catalytic reactions. acs.org These ligands can adapt their electronic properties to stabilize different intermediates in the catalytic cycle, such as a platinum-hydride complex in transfer hydrogenation. acs.org

Table 2: Key Mechanistic Steps in Catalysis with Aminopyridine-Related Ligands

Catalytic Reaction Metal Center Key Mechanistic Steps Ligand Role Reference(s)
C-H Annulation Palladium (Pd) C-H activation, migratory insertion, reductive elimination Directing group, formation of palladacycle rsc.orgrsc.org
Suzuki-Miyaura Coupling Palladium (Pd) Oxidative addition, transmetalation, reductive elimination Stabilizes Pd(0) and Pd(II) intermediates mdpi.com
Transfer Hydrogenation Ruthenium (Ru) Formation of metal-hydride species Modulates electronic properties of the metal center nsf.gov
Water Oxidation/Substrate Reduction Cobalt (Co) Formation of Co(I) and [Co-H] intermediates Stabilizes low-valent metal species tesisenred.net
Olefin Epoxidation Manganese (Mn) Formation of high-valent metal-oxo species Stabilizes reactive intermediates mdpi.com

Biological Activity and Medicinal Chemistry Research

Comprehensive Investigation of Biological Activities

The aminopyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Pyridine (B92270) derivatives are known to exhibit significant antimicrobial activity against a variety of pathogens. mdpi.com While direct studies on the antimicrobial properties of (5-Aminopyridin-2-YL)methanol are not extensively detailed in the available literature, research on structurally related compounds provides strong indications of its potential in this area.

Derivatives of 2-aminopyridine (B139424) have shown potent antibacterial activity. researchgate.net For instance, certain synthetic 2-aminopyridine derivatives have demonstrated efficacy against both Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. researchgate.net Furthermore, some of these derivatives have also exhibited antifungal activity against Aspergillus niger. researchgate.net The antimicrobial potential is not limited to synthetic compounds; alkaloids containing a pyridine ring have also shown promise as broad-spectrum antimicrobial agents. mdpi.com

Research into piperazine (B1678402) derivatives containing an aminopyridine moiety, structurally related to this compound, suggests potential antimicrobial properties. Studies on similar piperazine derivatives have indicated significant activity against both Gram-positive and Gram-negative bacteria. For example, some piperazine derivatives have shown notable inhibition of Mycobacterium tuberculosis H37Ra. Additionally, certain pyridine derivatives have demonstrated good antimicrobial activity against E. coli, Bacillus mycoides, and Candida albicans. mdpi.com

The potential for antimicrobial action is further supported by studies on various heterocyclic compounds incorporating the pyridine structure. For example, chalcones carrying an imidazo[1,2-a]pyridine (B132010) or imidazo[1,2-a]pyrimidine (B1208166) core have been evaluated for their antimicrobial activities against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus. derpharmachemica.com

Table 1: Antimicrobial Activity of Related Pyridine Derivatives

Compound Class Target Organism(s) Reported Activity (MIC)
Substituted 2-Aminopyridines MSSA, MRSA 4-16 µg/mL researchgate.net
Substituted 2-Aminopyridines Aspergillus niger 16-32 µg/mL researchgate.net
Piperazine Derivatives Mycobacterium tuberculosis H37Ra Notable inhibition
Pyridine Derivatives E. coli, B. mycoides, C. albicans Good activity mdpi.com
Imidazo[1,2-a]pyridine/pyrimidine (B1678525) Chalcones E. coli, P. aeruginosa, S. aureus, Streptococcus Evaluated derpharmachemica.com

This compound has been investigated for its potential as an anticancer agent. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The proposed mechanism of action involves the modulation of key signaling pathways that are critical for cell survival and apoptosis.

Furthermore, the compound has demonstrated inhibitory effects on specific kinases, such as ERK5, which plays a significant role in the progression of cancer. Kinase inhibition is a well-established strategy in cancer therapy, and the ability of this compound to target such pathways highlights its therapeutic potential.

Research on structurally related compounds further supports the potential anticancer activity. For instance, derivatives of 2-((2-aminopyridin-3-yl)methylene)-N-phenylhydrazinecarbothioamide have been synthesized and evaluated for their anticancer activity against several human carcinoma cell lines, including HeLa, IMR-32 (neuroblastoma), and A549 (lung). researchgate.net Similarly, hybrid compounds of imidazopyridine and quinoline/carbazole have shown potent in vitro inhibitory activities against human cancer cell lines such as cervical (HeLa), breast (MDA-MB-231), renal (ACHN), and colon (HCT-15). jocpr.com Some of these hybrid molecules exhibited IC50 values that were more potent than the standard drug, Adriamycin. jocpr.com

Table 2: Anticancer Activity of this compound and Related Compounds

Compound Cell Line(s) Observed Effect
This compound HeLa, HepG2 Inhibition of cell proliferation
This compound - Inhibition of ERK5 kinase
2-((2-aminopyridin-3-yl)methylene) derivatives HeLa, IMR-32, A549 Anticancer activity researchgate.net
Imidazopyridine-quinoline/carbazole hybrids HeLa, MDA-MB-231, ACHN, HCT-15 Potent inhibitory activities jocpr.com

While direct studies on the antidiabetic and antioxidant potential of this compound are limited, research on related pyridine and aminopyridine derivatives suggests a promising area for investigation. One of the key therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which helps to control postprandial hyperglycemia. researchgate.net

A novel series of 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives were designed and synthesized, and their inhibitory activity against the α-glucosidase enzyme was investigated. researchgate.net One of the synthesized compounds exhibited an IC50 value of 3.7 μM, which was found to be 18 times more potent than the standard inhibitor, acarbose (B1664774) (IC50 = 67.4 μM). researchgate.net This highlights the potential of the pyridine scaffold in developing potent α-glucosidase inhibitors.

Furthermore, a study on novel 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analogues, which can be conceptually related to substituted aminopyridines, demonstrated considerable inhibitory activity toward both α-amylase and α-glucosidase enzymes. kaust.edu.sa One compound, in particular, showed more potent inhibition of both enzymes compared to the drug Acarbose. kaust.edu.sa This compound also exhibited significant antioxidant activity, as evidenced by its high scavenging activity toward DPPH free radicals and a low potential to produce reactive oxygen species (ROS). kaust.edu.sa

The antioxidant potential is also supported by research on metal complexes of 2-((2-aminopyridin-3-yl)methylene)-N-phenylhydrazinecarbothioamide, where some complexes displayed good antioxidant properties with low IC50 values. researchgate.net

Filarial infections, such as onchocerciasis, remain a significant global health issue, and there is a pressing need for new drugs that can effectively kill adult filarial worms (macrofilaricidal activity). google.com While direct evidence for the macrofilaricidal activity of this compound is not available, research into related heterocyclic compounds provides a basis for its potential in this area.

A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been discovered as novel macrofilaricides. acs.org These compounds have demonstrated the ability to kill adult Onchocerca gutturosa, Brugia malayi, Brugia pahangi, and Litomosoides sigmodontis ex vivo. acs.org One compound from a related amino-thiazole series showed a significant reduction in adult L. sigmodontis worms in infected mice, establishing a proof of principle for this class of compounds. acs.org Although thiadiazole-containing analogs are a primary focus, pyridine derivatives may offer metabolic advantages.

The inhibition of α-glucosidase is a key mechanism for controlling blood glucose levels in diabetic patients. nih.gov As mentioned in the antidiabetic potential section, derivatives containing the pyridine moiety have shown significant promise as α-glucosidase inhibitors.

A study focused on novel pyridine-linked imidazo[1,2-a]pyridine derivatives revealed that one compound had an IC50 value of 3.7 μM against α-glucosidase, making it significantly more potent than the standard drug acarbose. researchgate.net This indicates that the pyridine ring system can serve as a foundation for designing highly effective α-glucosidase inhibitors.

Furthermore, research on 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2(1H)-ones has shown significant inhibitory activity against α-glucosidase, with some derivatives being almost twice as effective as acarbose. nih.gov One particular derivative exhibited an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Related Pyridine Derivatives

Compound Class IC50 Value Comparison to Acarbose
2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivative 3.7 μM researchgate.net 18 times more potent researchgate.net
1,3,4-thiadiazole derivative of 3-aminopyridin-2(1H)-one 3.66 mM nih.gov ~3.7 times more potent nih.gov

In-depth Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on related compounds have provided valuable insights. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of the nitrogen atom in the pyridine ring and the presence of substituents were found to significantly influence their analgesic and anti-inflammatory activities. researchgate.net

In the context of anticancer activity, research on 2-((2-aminopyridin-3-yl)methylene)-N-phenylhydrazinecarbothioamide has highlighted the importance of the aminopyridine moiety in the observed biological effects. researchgate.net The crystal structure of related compounds has been studied to understand the relationship between their three-dimensional arrangement and their tuberculostatic activity, suggesting that a specific molecular geometry might be the "active" form. researchgate.net

The hydroxymethyl group in this compound is particularly noteworthy in SAR considerations. Compared to halogenated analogs, the hydroxymethyl group can enhance hydrogen bonding with target enzymes, such as kinases, potentially leading to increased binding affinity. This highlights how modifications to this functional group can be a key strategy in optimizing the biological activity of this class of compounds.

Molecular Mechanism of Action Studies at the Cellular and Subcellular Levels

The biological effects of this compound and its derivatives are attributed to their interactions with specific molecular targets within the cell. The unique arrangement of a primary amino group and a hydroxymethyl group on the pyridine ring allows for multiple points of interaction with biological macromolecules, such as enzymes and receptors. The amino group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen of the hydroxymethyl group can act as hydrogen bond acceptors. These interactions can modulate key signaling pathways that are critical for cell survival, proliferation, and apoptosis.

Research has shown that derivatives of the aminopyridine scaffold can exert their effects through various cellular mechanisms:

Kinase Inhibition: A significant mechanism of action is the inhibition of protein kinases. For instance, derivatives of this compound have been identified as potential inhibitors of the ERK5 pathway, a crucial signaling cascade in cancer progression. In vitro assays have confirmed that these compounds can inhibit the autophosphorylation of ERK5, highlighting their potential as anticancer agents. Other studies on aminopyridine derivatives have focused on dual inhibition of targets like ROS1 and ALK to combat drug resistance in cancer therapy. tandfonline.com

Modulation of Nucleolar Function: Some anti-cancer drugs induce a state known as nucleolar stress, which can be a key part of their mechanism of action. elifesciences.org This stress can manifest in various ways, including the inhibition of critical cellular machinery like mTOR, PI3K, and cyclin-dependent kinases (CDKs), leading to suppressed cell growth or apoptosis. elifesciences.org While not studied for the parent compound directly, derivatives targeting such pathways represent a plausible mechanism.

Protein-Protein Interaction Modulation: The scaffold can be used to develop probes for studying protein-protein interactions within cellular models, demonstrating its utility in the broader drug discovery process.

Enzyme Inhibition: Aminopyridine-based compounds have been investigated for their inhibitory effects on various enzymes. For example, aminopyridine thiourea (B124793) derivatives have been reported as potent, non-competitive inhibitors of the α-glucosidase enzyme, and kojic acid derivatives of aminopyridine have shown tyrosinase-inhibiting potential. rsc.org

The subcellular activity often involves targeting specific protein families. The table below summarizes the key molecular targets and the resulting cellular impact investigated for aminopyridine-based compounds.

Target Class Specific Target Example Cellular/Subcellular Effect Therapeutic Area
KinasesERK5Inhibition of autophosphorylation, modulation of cell survival pathways. Cancer
KinasesROS1/ALKDual inhibition to overcome drug resistance. tandfonline.comCancer
Enzymesα-glucosidaseNon-competitive inhibition. rsc.orgDiabetes
EnzymesTyrosinaseInhibition of enzyme activity. rsc.orgHyperpigmentation
ReceptorsMutant Activin ReceptorsInhibition of receptor signaling. Fibrodysplasia Ossificans Progressiva

Strategic Drug Design and Development Approaches

This compound is a valuable starting point for drug design due to its structural features, which allow for systematic modification and optimization. Its aminopyridine core is considered a "privileged scaffold," a molecular framework that is able to bind to multiple receptor types with high affinity. researchgate.net

Rational drug design often involves the derivatization of a known chemical scaffold to improve its potency, selectivity, and pharmacokinetic properties. The this compound structure is highly amenable to such modifications. The presence of the amino and hydroxymethyl functional groups provides reactive sites for a variety of chemical transformations, including oxidation, reduction, and substitution, allowing for the introduction of diverse chemical moieties.

A common strategy is hit-to-lead optimization, where an initial "hit" compound with modest activity is systematically modified. For example, in the development of novel antitubercular agents, a medicinal chemistry campaign focused on derivatizing a (thiazol-4-yl)isoxazole-3-carboxamide scaffold to improve metabolic stability while maintaining activity against Mycobacterium tuberculosis. nih.gov This process involves creating a library of analogues by modifying specific parts of the molecule and then testing them to establish clear Structure-Activity Relationships (SAR). nih.gov

Another example is the structure-based design of inhibitors for the Fat Mass and Obesity-associated protein (FTO), an enzyme linked to obesity and cancer. Starting with a 3-hydroxypicolinic acid scaffold, which is structurally related to this compound, researchers performed derivatization at the C-6 position of the pyridine ring. acs.org This was guided by the crystal structure of FTO, which showed a pocket that could be accessed by extending the molecule at this position. acs.org Techniques like the Buchwald-Hartwig coupling were used to introduce various aniline (B41778) derivatives, leading to compounds with improved selectivity for FTO over other related enzymes. acs.org

The table below outlines common derivatization strategies applied to aminopyridine scaffolds.

Derivatization Strategy Reaction Type Purpose Example Application
C-6 Halogenation & CouplingHalogenation followed by Buchwald-Hartwig or Suzuki couplingIntroduce aryl or heteroaryl groups to explore specific binding pockets. acs.orgDevelopment of selective FTO inhibitors. acs.org
Functional Group TransformationOxidation of hydroxymethyl groupConvert the alcohol to an aldehyde or carboxylic acid for new interactions. General scaffold modification.
Side Chain ExtensionCoupling reactions at the amino or hydroxyl groupImprove pharmacokinetic properties or add new interaction points. tandfonline.comSynthesis of ROS1/ALK inhibitors. tandfonline.com
Scaffold HoppingReplacing a core heterocyclic system with anotherImprove properties like solubility or metabolic stability while retaining key pharmacophoric features. acs.orgDiscovery of macrofilaricidal compounds. acs.org

Understanding how a ligand interacts with its target receptor at the atomic level is crucial for rational drug design. Computational techniques like molecular docking and pharmacophore modeling are essential tools in this process. dovepress.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. dovepress.com This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of aminopyridazine derivatives with the GABA-A receptor helped to interpret the mode of binding and explain the activity of the compounds. dovepress.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological effect. frontiersin.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. dovepress.comfrontiersin.org A validated pharmacophore model can then be used to screen large virtual databases of compounds to identify new molecules that fit the model and are therefore likely to be active. mdpi.com

In a study aimed at discovering dual inhibitors for EGFR and VEGFR2, two separate ligand-based pharmacophore models were generated. mdpi.com These models were then used to screen the ZINC database, yielding thousands of potential hits which were further filtered by molecular docking and molecular dynamics simulations to identify the most promising candidates. mdpi.com Molecular dynamics (MD) simulations provide further insight by modeling the movement of the ligand-receptor complex over time, assessing the stability of the interactions. frontiersin.org Analysis of properties like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during MD simulations helps to confirm the stability of the predicted binding pose. frontiersin.org

A typical pharmacophore model for an aminopyridine-based inhibitor might include the features listed in the table below.

Pharmacophore Feature Provided by (on the ligand) Interacting with (on the receptor) Importance
Hydrogen Bond DonorAmino group (-NH2)Carbonyl oxygen, acidic residues (e.g., Asp, Glu)Crucial for anchoring the ligand in the binding site. mdpi.com
Hydrogen Bond AcceptorPyridine Nitrogen, Hydroxyl Oxygen (-OH)Amide protons, basic/polar residues (e.g., Arg, Asn)Provides specificity and additional binding energy. dovepress.com
Aromatic RingPyridine RingAromatic residues (e.g., Phe, Tyr, Trp)π-π stacking or hydrophobic interactions. dovepress.com
Hydrophobic GroupCan be added via derivatizationHydrophobic pockets lined with nonpolar residues (e.g., Leu, Val, Ile)Increases binding affinity by displacing water molecules. frontiersin.org

Advanced Characterization and Analytical Methodologies Development

Powder X-ray Diffraction for Polymorphism and Phase Purity Analysis

Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for the solid-state characterization of crystalline materials. Its application to (5-Aminopyridin-2-YL)methanol is essential for identifying and differentiating potential polymorphic forms, as well as for assessing the phase purity of bulk samples. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physicochemical properties.

In the analysis of this compound, PXRD would be employed to generate a unique diffraction pattern, which serves as a fingerprint for its crystal structure. This pattern is obtained by irradiating a powdered sample of the compound with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characterized by a series of peaks at specific angles, which are indicative of the crystalline lattice planes.

The investigation of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. The appearance of different diffraction patterns would confirm the existence of multiple polymorphs. Each polymorph would exhibit a distinct set of peaks, reflecting its unique crystal lattice.

Phase purity analysis by PXRD is equally critical. A pure, single-phase sample of this compound will produce a clean diffraction pattern corresponding to a single crystalline form. Conversely, the presence of impurities or a mixture of polymorphs would be indicated by the appearance of additional peaks in the diffractogram. For quantitative analysis, the intensity of the peaks corresponding to the impurity or the minor polymorphic phase can be correlated with its concentration in the sample.

Below is a hypothetical representation of PXRD data for two distinct polymorphic forms of this compound.

Table 1: Hypothetical Powder X-ray Diffraction Data for Polymorphs of this compound | Polymorph Form A | Polymorph Form B | | :--- | :--- | | 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) | | 8.5 | 100 | 10.2 | 95 | | 12.3 | 75 | 14.8 | 100 | | 15.6 | 80 | 18.1 | 60 | | 20.1 | 90 | 22.5 | 85 | | 25.4 | 65 | 27.9 | 70 |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are indispensable for characterizing the thermal properties of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information regarding the compound's stability, melting behavior, and composition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC analysis would reveal key thermal events such as melting, crystallization, and solid-state phase transitions. A typical DSC thermogram for a pure crystalline sample would show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs is a crucial indicator of purity, with impurities generally causing a depression and broadening of the melting peak.

In the context of polymorphism, each crystalline form of this compound would exhibit a unique melting point and enthalpy of fusion, which can be determined from the DSC data. Furthermore, DSC can be used to study the interconversion between polymorphs as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is particularly useful for assessing the thermal stability and decomposition profile of this compound. By heating the sample in a controlled atmosphere, a TGA curve is generated, plotting mass loss versus temperature. This curve can indicate the presence of residual solvents or water, which would be observed as a mass loss at lower temperatures. The onset of significant mass loss at higher temperatures signifies the decomposition of the compound.

The following tables illustrate the type of data that would be obtained from DSC and TGA analyses of this compound.

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

Parameter Value
Onset of Melting 150.2 °C
Peak Melting Temperature 152.5 °C

Table 3: Representative Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C) Mass Loss (%) Interpretation
25 - 100 0.5% Loss of adsorbed water
100 - 200 0.2% Stable

Development of Specific Analytical Methods for Research Scale

The development of specific and reliable analytical methods is paramount for the accurate quantification and quality assessment of this compound at the research scale. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose due to its high resolution, sensitivity, and specificity.

A reverse-phase HPLC (RP-HPLC) method would be a suitable choice for the analysis of this compound. The development of such a method would involve a systematic optimization of several key parameters to achieve a good separation of the target compound from any potential impurities or degradation products.

The critical aspects of method development would include:

Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds like this compound.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve the desired retention and peak shape. The pH of the aqueous phase would also be a critical parameter to control the ionization state of the amine group.

Detection Wavelength: The UV-Vis spectrum of this compound would be recorded to determine the wavelength of maximum absorbance (λmax), which would then be used for detection to ensure high sensitivity.

Flow Rate and Column Temperature: These parameters would be adjusted to optimize the analysis time and separation efficiency.

Once developed, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. This validated HPLC method would then be a valuable tool for monitoring reaction progress, determining the purity of synthesized batches, and conducting stability studies of this compound.

The table below outlines a hypothetical set of optimized HPLC conditions for the analysis of this compound.

Table 4: Hypothetical HPLC Method Parameters for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm

| Injection Volume | 10 µL |

Q & A

Q. What are the optimal synthetic routes for (5-Aminopyridin-2-YL)methanol, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves functionalizing pyridine derivatives via nucleophilic substitution or reduction. A proposed route starts with 5-nitropyridin-2-yl methanol, followed by catalytic hydrogenation to reduce the nitro group to an amino group . Key steps include:
  • Nitro Reduction : Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol at 50–80°C for 6–12 hours.
  • Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .
    Data Table :
StepYield (%)Purity (%)Key Conditions
Nitro Reduction70–8590H₂ (2 atm), 60°C, 8h
Crystallization9096Ethanol:H₂O (7:3)

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : The hydroxymethyl group (CH₂OH) appears as a triplet at δ ~4.5 ppm (¹H) and δ ~60 ppm (¹³C). The amino group (NH₂) shows broad peaks at δ ~5.5 ppm (¹H) .
  • IR : Stretching vibrations for -OH (3200–3400 cm⁻¹) and -NH₂ (1650–1580 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS (positive mode) gives [M+H]⁺ at m/z 155.1 (C₆H₈N₂O⁺) .

Advanced Research Questions

Q. What strategies mitigate toxicity risks during handling of this compound?

  • Methodological Answer :
  • Toxicological Data : Analogous compounds (e.g., trifluoromethyl derivatives) have caused methemoglobinemia and neurotoxicity via inhalation .
  • Safety Protocols :
  • Use fume hoods and PPE (gloves, respirators) during synthesis.
  • Monitor airborne concentrations (<1 ppm) via OSHA-compliant sensors.
  • Store in airtight containers under nitrogen to prevent oxidation .

Q. How does the hydroxymethyl group influence biological activity compared to halogenated analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
    The hydroxymethyl group enhances hydrogen bonding with target enzymes (e.g., kinases), increasing binding affinity compared to halogenated analogs. For example:
    Data Table :
CompoundTarget (IC₅₀, μM)LogP
This compoundKinase X: 2.10.8
5-Bromo analog Kinase X: 8.51.9
  • Mechanistic Insight : Molecular docking shows the -CH₂OH group forms hydrogen bonds with Asp89 and Arg112 in Kinase X’s active site, while bromine analogs lack this interaction .

Q. What computational methods predict interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulations in GROMACS (AMBER force field) assess stability in enzyme binding pockets over 100 ns .
  • Docking Studies : AutoDock Vina screens against kinase libraries; grid parameters: center_x=15.2, center_y=10.5, size=25 ų .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.45) and CYP2D6 inhibition risk .

Key Research Gaps and Future Directions

  • Comparative Pharmacokinetics : Limited data on oral bioavailability in preclinical models (e.g., rodent studies).
  • Polypharmacology : Unclear off-target effects on GPCRs or ion channels .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.